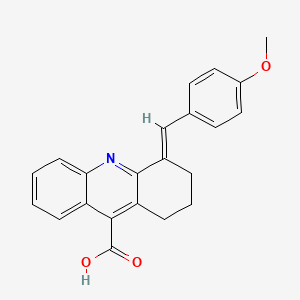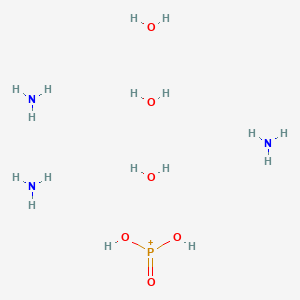
Phosphonic acid triamine trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri-Ammonium phosphate trihydrate, with the chemical formula (NH₄)₃PO₄·3H₂O, is an inorganic compound commonly used as a fertilizer and flame retardant. It appears as a white crystalline solid that is highly soluble in water . This compound is known for its ability to provide plants with essential nutrients, making it a valuable component in agricultural applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tri-Ammonium phosphate trihydrate can be synthesized by reacting diammonium hydrogen phosphate with ammonia water. The reaction is as follows:
(NH4)2HPO4+NH4OH→(NH4)3PO4+H2O
This reaction typically involves using 27% to 28% ammonia water . The process can be carried out at room temperature, and the resulting product is then crystallized to obtain tri-Ammonium phosphate trihydrate .
Industrial Production Methods
In industrial settings, the production of tri-Ammonium phosphate trihydrate follows a similar process. Large-scale production involves the controlled addition of ammonia to phosphoric acid, resulting in the formation of the desired compound. The reaction conditions are carefully monitored to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tri-Ammonium phosphate trihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different phosphate species.
Reduction: Reduction reactions involving tri-Ammonium phosphate trihydrate are less common but can occur under certain conditions.
Substitution: It can participate in substitution reactions where the ammonium ions are replaced by other cations.
Common Reagents and Conditions
Common reagents used in reactions with tri-Ammonium phosphate trihydrate include acids, bases, and other salts. The conditions for these reactions vary depending on the desired outcome. For example, acidic conditions can lead to the formation of monoammonium phosphate, while basic conditions can result in the formation of diammonium phosphate .
Major Products Formed
The major products formed from reactions involving tri-Ammonium phosphate trihydrate include various phosphate salts, such as monoammonium phosphate and diammonium phosphate. These products have significant applications in agriculture and industry .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of tri-Ammonium phosphate trihydrate primarily involves its ability to release ammonia and phosphate ions. These ions interact with various molecular targets and pathways, depending on the application. For example, in agriculture, the released phosphate ions are readily absorbed by plants, promoting growth and development . In flame retardant applications, the released ammonia helps to inhibit combustion by diluting flammable gases and reducing the overall temperature .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Monoammonium phosphate (NH₄H₂PO₄): This compound is commonly used as a fertilizer and has similar applications to tri-Ammonium phosphate trihydrate.
Diammonium phosphate ((NH₄)₂HPO₄): Another widely used fertilizer, it provides both nitrogen and phosphorus to plants.
Ammonium polyphosphate: This compound is used in fire retardants and fertilizers, offering a slow-release source of phosphorus.
Uniqueness
Tri-Ammonium phosphate trihydrate is unique in its high solubility and ability to provide a balanced source of nitrogen and phosphorus. Its trihydrate form also makes it particularly effective in applications requiring controlled release of these nutrients .
Eigenschaften
Molekularformel |
H17N3O6P+ |
|---|---|
Molekulargewicht |
186.13 g/mol |
IUPAC-Name |
azane;dihydroxy(oxo)phosphanium;trihydrate |
InChI |
InChI=1S/3H3N.HO3P.3H2O/c;;;1-4(2)3;;;/h3*1H3;(H-,1,2,3);3*1H2/p+1 |
InChI-Schlüssel |
OJJSLQFIIOBJGN-UHFFFAOYSA-O |
Kanonische SMILES |
N.N.N.O.O.O.O[P+](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxycarbonyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B12343882.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12343887.png)
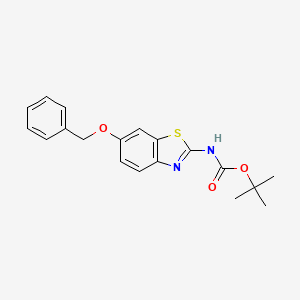

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-6-methoxy-1H-indole-2-carboxamide](/img/structure/B12343932.png)
![1-[(2R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5,5-bis(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343937.png)
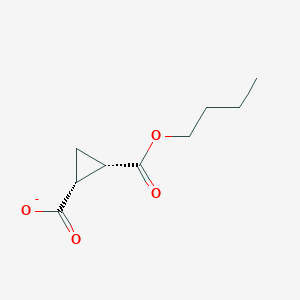
![7-chloro-4aH-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12343946.png)
![4-(5,6,7,12-Tetrahydrodibenzo[a,d][8]annulen-12-yl)piperazin-1-amine](/img/structure/B12343954.png)
![4-[(Hydroxyimino)methyl]pyrimidin-2-amine](/img/structure/B12343958.png)
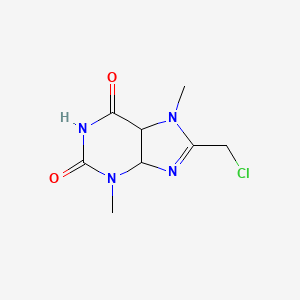
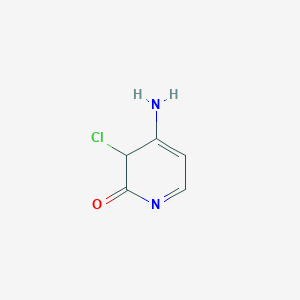
![3-(Dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid](/img/structure/B12343966.png)
